molecular formula C25H19F6N5O2 B11506609 1-[2-(2-methyl-1H-indol-3-yl)ethyl]-7-phenyl-5,5-bis(trifluoromethyl)-5,8-dihydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione

1-[2-(2-methyl-1H-indol-3-yl)ethyl]-7-phenyl-5,5-bis(trifluoromethyl)-5,8-dihydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione

Cat. No.: B11506609
M. Wt: 535.4 g/mol
InChI Key: GAHGDYPMDKGQFY-UHFFFAOYSA-N
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Description

1-[2-(2-METHYL-1H-INDOL-3-YL)ETHYL]-7-PHENYL-5,5-BIS(TRIFLUOROMETHYL)-1H,2H,3H,4H,5H,8H-PYRIMIDO[4,5-D][1,3]DIAZINE-2,4-DIONE is a complex organic compound that features a unique combination of indole and pyrimidodiazine structures

Preparation Methods

The synthesis of 1-[2-(2-METHYL-1H-INDOL-3-YL)ETHYL]-7-PHENYL-5,5-BIS(TRIFLUOROMETHYL)-1H,2H,3H,4H,5H,8H-PYRIMIDO[4,5-D][1,3]DIAZINE-2,4-DIONE typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the indole derivative, followed by the introduction of the pyrimidodiazine moiety. Key steps may include:

    Formation of the Indole Derivative: This involves the reaction of 2-methylindole with suitable reagents to introduce the ethyl group.

    Synthesis of the Pyrimidodiazine Core: This step involves the formation of the pyrimidodiazine ring system, often through cyclization reactions.

    Coupling of the Indole and Pyrimidodiazine Units: The final step involves coupling the indole derivative with the pyrimidodiazine core under specific conditions to yield the target compound.

Industrial production methods may involve optimization of these steps to improve yield and scalability.

Chemical Reactions Analysis

1-[2-(2-METHYL-1H-INDOL-3-YL)ETHYL]-7-PHENYL-5,5-BIS(TRIFLUOROMETHYL)-1H,2H,3H,4H,5H,8H-PYRIMIDO[4,5-D][1,3]DIAZINE-2,4-DIONE can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized under specific conditions to form corresponding oxo derivatives.

    Reduction: Reduction reactions can target the pyrimidodiazine ring, leading to partially or fully reduced products.

    Coupling Reactions: The compound can participate in coupling reactions, forming larger molecular structures.

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and electrophiles (e.g., halogens).

Scientific Research Applications

1-[2-(2-METHYL-1H-INDOL-3-YL)ETHYL]-7-PHENYL-5,5-BIS(TRIFLUOROMETHYL)-1H,2H,3H,4H,5H,8H-PYRIMIDO[4,5-D][1,3]DIAZINE-2,4-DIONE has a wide range of scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific biological pathways.

    Pharmacology: It can be used to study the interactions with various receptors and enzymes, providing insights into its potential therapeutic effects.

    Materials Science: The compound’s properties may be exploited in the development of advanced materials with specific functionalities.

    Biological Research: It can be used as a probe to study biological processes and pathways, particularly those involving indole and pyrimidodiazine derivatives.

Mechanism of Action

The mechanism of action of 1-[2-(2-METHYL-1H-INDOL-3-YL)ETHYL]-7-PHENYL-5,5-BIS(TRIFLUOROMETHYL)-1H,2H,3H,4H,5H,8H-PYRIMIDO[4,5-D][1,3]DIAZINE-2,4-DIONE involves its interaction with specific molecular targets. The indole moiety can interact with various receptors, while the pyrimidodiazine core may modulate enzymatic activity. The compound’s effects are mediated through pathways involving these interactions, leading to potential therapeutic outcomes.

Comparison with Similar Compounds

Similar compounds to 1-[2-(2-METHYL-1H-INDOL-3-YL)ETHYL]-7-PHENYL-5,5-BIS(TRIFLUOROMETHYL)-1H,2H,3H,4H,5H,8H-PYRIMIDO[4,5-D][1,3]DIAZINE-2,4-DIONE include other indole and pyrimidodiazine derivatives. These compounds share structural similarities but may differ in their specific substituents and functional groups. Examples include:

    Indole Derivatives: Compounds with variations in the indole ring, such as different alkyl or aryl substituents.

    Pyrimidodiazine Derivatives: Compounds with modifications in the pyrimidodiazine core, leading to different chemical and biological properties.

The uniqueness of 1-[2-(2-METHYL-1H-INDOL-3-YL)ETHYL]-7-PHENYL-5,5-BIS(TRIFLUOROMETHYL)-1H,2H,3H,4H,5H,8H-PYRIMIDO[4,5-D][1,3]DIAZINE-2,4-DIONE lies in its specific combination of indole and pyrimidodiazine structures, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C25H19F6N5O2

Molecular Weight

535.4 g/mol

IUPAC Name

1-[2-(2-methyl-1H-indol-3-yl)ethyl]-7-phenyl-5,5-bis(trifluoromethyl)-8H-pyrimido[4,5-d]pyrimidine-2,4-dione

InChI

InChI=1S/C25H19F6N5O2/c1-13-15(16-9-5-6-10-17(16)32-13)11-12-36-20-18(21(37)34-22(36)38)23(24(26,27)28,25(29,30)31)35-19(33-20)14-7-3-2-4-8-14/h2-10,32H,11-12H2,1H3,(H,33,35)(H,34,37,38)

InChI Key

GAHGDYPMDKGQFY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=CC=CC=C2N1)CCN3C4=C(C(=O)NC3=O)C(N=C(N4)C5=CC=CC=C5)(C(F)(F)F)C(F)(F)F

Origin of Product

United States

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